Cas no 2137599-45-0 (N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide)

N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide
- EN300-719281
- 2137599-45-0
-
- Inchi: 1S/C10H19ClN2O/c1-10(2,6-11)9(14)13-8-4-3-7(12)5-8/h7-8H,3-6,12H2,1-2H3,(H,13,14)
- InChI Key: JAFHUXGJHWPUNL-UHFFFAOYSA-N
- SMILES: ClCC(C)(C)C(NC1CCC(C1)N)=O
Computed Properties
- Exact Mass: 218.1185909g/mol
- Monoisotopic Mass: 218.1185909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55.1Ų
N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-719281-0.1g |
N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide |
2137599-45-0 | 95.0% | 0.1g |
$653.0 | 2025-03-12 | |
Enamine | EN300-719281-5.0g |
N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide |
2137599-45-0 | 95.0% | 5.0g |
$2152.0 | 2025-03-12 | |
Enamine | EN300-719281-10.0g |
N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide |
2137599-45-0 | 95.0% | 10.0g |
$3191.0 | 2025-03-12 | |
Enamine | EN300-719281-2.5g |
N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide |
2137599-45-0 | 95.0% | 2.5g |
$1454.0 | 2025-03-12 | |
Enamine | EN300-719281-0.5g |
N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide |
2137599-45-0 | 95.0% | 0.5g |
$713.0 | 2025-03-12 | |
Enamine | EN300-719281-1.0g |
N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide |
2137599-45-0 | 95.0% | 1.0g |
$743.0 | 2025-03-12 | |
Enamine | EN300-719281-0.05g |
N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide |
2137599-45-0 | 95.0% | 0.05g |
$624.0 | 2025-03-12 | |
Enamine | EN300-719281-0.25g |
N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide |
2137599-45-0 | 95.0% | 0.25g |
$683.0 | 2025-03-12 |
N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide Related Literature
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
Additional information on N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide
Professional Introduction to N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide (CAS No. 2137599-45-0)
N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide, identified by its CAS number 2137599-45-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of amides characterized by a cyclopentyl moiety and a chlorinated isobutyl side chain, which endows it with unique chemical properties and potential biological activities. The presence of both an amino group and a chloro substituent makes this molecule a versatile intermediate in the synthesis of more complex pharmacophores.
The structural features of N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide are particularly intriguing from a chemical standpoint. The cyclopentyl ring provides steric hindrance and influences the compound's solubility and reactivity, while the chloro group enhances electrophilicity, making it a valuable building block for further functionalization. These attributes have positioned this compound as a candidate for various synthetic pathways, including the development of novel therapeutic agents.
In recent years, there has been growing interest in the exploration of amide-based compounds due to their broad spectrum of biological activities. Amides are known to exhibit diverse pharmacological effects, ranging from analgesics to anti-inflammatory and antimicrobial properties. The specific arrangement of atoms in N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide suggests potential applications in drug discovery, particularly in the design of molecules that target specific biological pathways.
The synthesis of N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis begins with the formation of the cyclopentylamine derivative, followed by its reaction with an appropriate chlorinated isobutyl halide to introduce the chloro substituent. The final step involves forming the amide bond through condensation with a carboxylic acid derivative. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, may be employed to enhance yield and purity.
The chemical reactivity of N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide has been studied extensively in academic research. Researchers have explored its potential as a precursor for more complex molecules by investigating its reactions with various nucleophiles and electrophiles. For instance, the amino group can undergo acylation or alkylation to introduce additional functional groups, while the chloro group can be displaced by nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. These transformations have opened up numerous possibilities for designing novel compounds with tailored biological activities.
The pharmacological potential of N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide has been examined in several preclinical studies. These studies have focused on evaluating its interactions with biological targets such as enzymes and receptors. Preliminary results suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, making it a promising candidate for developing anti-inflammatory drugs. Additionally, its ability to cross cell membranes due to its lipophilic nature enhances its potential as a drug candidate.
The development of new synthetic methodologies for N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide continues to be an active area of research. Innovations in synthetic chemistry aim to improve efficiency, reduce costs, and minimize environmental impact. Green chemistry principles are being increasingly adopted in these efforts, with an emphasis on using sustainable solvents and catalysts. Such advancements not only enhance the feasibility of large-scale production but also contribute to the overall sustainability of pharmaceutical manufacturing processes.
The role of computational chemistry in understanding the properties and reactivity of N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide cannot be overstated. Molecular modeling techniques provide valuable insights into its structure-function relationships by predicting molecular interactions and reaction mechanisms. These computational studies complement experimental investigations by offering rapid screening of potential modifications and optimization strategies. As computational power continues to advance, such tools will become increasingly integral to drug discovery efforts.
In conclusion, N-(3-aminocyclopentyl)-3-chloro-2,2-dimethylpropanamide (CAS No. 2137599-45-0)
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